molecular formula C19H17NO3 B7686607 (2-hydroxy-8-methylquinolin-3-yl)methyl 3-methylbenzoate

(2-hydroxy-8-methylquinolin-3-yl)methyl 3-methylbenzoate

Cat. No. B7686607
M. Wt: 307.3 g/mol
InChI Key: DLWVUHOTJCWYOQ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include information about its physical appearance .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact.


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the type of bonds that hold these atoms together . Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This includes understanding the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, reactivity, and stability .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level to produce a certain effect . This is particularly important in the field of drug design and pharmacology.

Safety and Hazards

The safety and hazards associated with a compound relate to its potential to cause harm to humans, animals, or the environment . This includes its toxicity, flammability, and environmental impact.

properties

IUPAC Name

(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-12-5-3-8-15(9-12)19(22)23-11-16-10-14-7-4-6-13(2)17(14)20-18(16)21/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWVUHOTJCWYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC2=CC3=CC=CC(=C3NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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